Lithium 2-Chloro-3,6-difluorobenzene sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-Chloro-3,6-difluorobenzene sulfinate typically involves the reaction of 2-Chloro-3,6-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Lithium 2-Chloro-3,6-difluorobenzene sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted benzene derivatives.
Oxidation Reactions: The major products are sulfonic acids.
Reduction Reactions: The major products are sulfides.
Scientific Research Applications
Lithium 2-Chloro-3,6-difluorobenzene sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium 2-Chloro-3,6-difluorobenzene sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
- Lithium 2-Chloro-4,5-difluorobenzene sulfinate
- Lithium 2-Chloro-3,5-difluorobenzene sulfinate
- Lithium 2-Chloro-3,6-difluorobenzene sulfonate
Uniqueness: Lithium 2-Chloro-3,6-difluorobenzene sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity. The presence of both chlorine and fluorine atoms in the 2, 3, and 6 positions enhances its chemical stability and makes it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
lithium;2-chloro-3,6-difluorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-5-3(8)1-2-4(9)6(5)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWGVDGGHIDGD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1F)S(=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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